molecular formula C14H18ClNO3 B8318582 4-[2-(3-Chlorophenyl)acetylamino]butyric acid ethyl ester

4-[2-(3-Chlorophenyl)acetylamino]butyric acid ethyl ester

Cat. No. B8318582
M. Wt: 283.75 g/mol
InChI Key: NAAHZEBCIPMENU-UHFFFAOYSA-N
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Patent
US08476043B2

Procedure details

To a solution of 3-chlorophenylacetic acid (0.5 g, 2.93 mmol) and DMAP (0.36 g, 2.93 mmol) in dichloromethane (30 mL) was added ethyl 4-aminobutyrate hydrochloride (0.49 g, 2.93 mmol) at room temperature. After stirring for 10 min, EDCI (0.56 g, 2.93 mmol) was added portionwise to the mixture at room temperature. The reaction was stirred for 12 h. A 1 N aqueous HCl solution (20 mL) was poured into the reaction mixture, and 4-[2-(3-chlorophenyl)acetylamino]butyric acid ethyl ester was extracted with ether (30 mL). The ether solution was washed with water (50 mL), dried over Na2SO4, and concentrated. To the residue dissolved in ethanol (10 mL) was added 1 N aqueous NaOH solution (6 mL), and after 12 h of stirring at room temperature, the product was extracted with dichloromethane (30 mL). The organic solution was washed with water (30 mL), dried over Na2SO4, and concentrated to give 4-[2-(3-chlorophenyl)acetylamino]butyric acid (0.6 g, 80%). A mixture of this acid (0.6 g, 2.35 mmol), K2CO3 (0.49 g, 3.52 mmol), and 1-bromopentane (0.53 g, 3.52 mmol) in DMF (20 mL) was stirred overnight at room temperature. The product was extracted with ether (40 mL), and the ether solution was washed with water (50 mL), dried over Na2SO4, and concentrated. The residue was purified using silica gel column chromatography (hexane:ethyl acetate=3:1) to afford 988 as an oil (0.74 g, 97%): 1H NMR (CDCl3) 0.91 (3H, t, J=6.9 Hz), 1.26-1.33 (4H, m), 1.59-1.63 (2H, m), 1.80 (2H, quint, J=6.9 Hz), 2.31 (2H, t, J=6.9 Hz), 3.27 (2H, q, J=6.9 Hz), 3.52 (2H, s), 4.04 (2H, t, J=6.9 Hz), 5.72 (1H, s), 7.13-7.17 (2H, m), 7.27-7.30 (2H, m); LC-MS (ESI) m/z calcd for C17H24ClNO3 [M+H]+ 326.14. found [M+H]+ 326.15. Anal. (C17H24ClNO3) C, H, N.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(CC(O)=O)C=CC=1.Cl.NCCCC(OCC)=O.CCN=C=NCCCN(C)C.Cl.C([O:36][C:37](=[O:52])[CH2:38][CH2:39][CH2:40][NH:41][C:42](=[O:51])[CH2:43][C:44]1[CH:49]=[CH:48][CH:47]=[C:46]([Cl:50])[CH:45]=1)C>CN(C1C=CN=CC=1)C.ClCCl>[Cl:50][C:46]1[CH:45]=[C:44]([CH2:43][C:42]([NH:41][CH2:40][CH2:39][CH2:38][C:37]([OH:52])=[O:36])=[O:51])[CH:49]=[CH:48][CH:47]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0.49 g
Type
reactant
Smiles
Cl.NCCCC(=O)OCC
Name
Quantity
0.36 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCNC(CC1=CC(=CC=C1)Cl)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (30 mL)
WASH
Type
WASH
Details
The ether solution was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
To the residue dissolved in ethanol (10 mL)
ADDITION
Type
ADDITION
Details
was added 1 N aqueous NaOH solution (6 mL)
STIRRING
Type
STIRRING
Details
after 12 h of stirring at room temperature
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (30 mL)
WASH
Type
WASH
Details
The organic solution was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CC(=O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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